4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Description
Systematic IUPAC Nomenclature and Stereochemical Descriptors
The IUPAC name (3aR,4S,5R,6aS)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxyhexahydrocyclopenta[b]furan-2-one encodes multiple layers of structural and stereochemical information. The parent structure, hexahydrocyclopenta[b]furan-2-one, consists of a fused cyclopentane and tetrahydrofuran ring system, with the lactone carbonyl group at position 2. The stereochemical prefixes (3aR,4S,5R,6aS) define the absolute configuration at each chiral center:
- 3aR : The bridgehead carbon connecting the cyclopentane and furan rings
- 4S : The carbon bearing the silyl-protected hydroxymethyl group
- 5R : The hydroxyl-bearing carbon in the cyclopentane ring
- 6aS : The second bridgehead carbon
The substituent at position 4 consists of a tert-butyldimethylsilyl (TBDMS) ether-protected hydroxymethyl group (-CH2-O-Si(C(CH3)3)(CH3)2). This protective group strategy enhances the compound’s stability during synthetic manipulations while maintaining reactivity at the lactone carbonyl.
Registry Identifiers and Synonyms
The compound’s chemical identity is cataloged across major chemical databases with the following identifiers:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 65025-94-7 | PubChem CID 10613232 |
| PubChem CID | 10613232 | |
| DTXSID | Under review* |
*Note: The DTXSID mapping for this compound requires resolution via updated InChIKey stereochemical descriptors, as discussed in EPA’s chemical identifier resolution system.
Synonyms reflect naming variations across literature and commercial catalogs:
- (3aR,4S,5R,6aS)-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one
- 4-(tert-Butyldimethylsilyloxymethyl)-5-hydroxyhexahydrocyclopentafuran-2-one
- TBDMS-protected cyclopenta[b]furanone alcohol derivative
These synonyms emphasize either the protective group (TBDMS) or the parent ring system.
Comparative Analysis of Naming Conventions in Cyclopenta[b]furan Derivatives
The nomenclature of cyclopenta[b]furan derivatives follows systematic patterns based on:
- Ring fusion orientation : The [b] fusion index indicates the furan ring is fused to the cyclopentane at positions 4a and 8a, maintaining consistent bicyclic numbering.
- Substituent prioritization : Functional groups are numbered according to Cahn-Ingold-Prelog rules, with oxygen-containing groups (lactone, ethers) receiving higher priority than hydrocarbon chains.
- Stereochemical descriptors : Bridgehead chiral centers (3a,6a) and ring substituents (4,5) require explicit R/S configurations.
Comparative analysis with related structures reveals nuanced differences:
The presence of multiple silyl protecting groups in CID 127264473 necessitates extended locants (4-((3S,E)-3-((tert-butyldimethylsilyl)oxy)...), whereas simpler derivatives like CID 10761020 use sequential numbering for adjacent substituents. This highlights the IUPAC system’s adaptability to complex polyfunctional molecules while maintaining unambiguous structural representation.
The stereochemical complexity inherent to fused bicyclic systems demands precise application of octant rules for bridgehead chirality assignment. In the target compound, the 3aR and 6aS configurations arise from the trans-fusion of cyclopentane and furan rings, while the 4S and 5R configurations govern the spatial arrangement of synthetic handles for further functionalization.
Properties
IUPAC Name |
4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4Si/c1-14(2,3)19(4,5)17-8-10-9-6-13(16)18-12(9)7-11(10)15/h9-12,15H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFONLBDIZPCEQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC2C1CC(=O)O2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization
Cyclization of TBDMS-protected campholenic alcohol derivatives using Amberlyst-15® at ambient conditions generates the hexahydrocyclopenta[b]furan scaffold. This method achieves 74% yield with <10% side product formation. The reaction proceeds via a Wagner-Meerwein rearrangement, facilitated by the bulky TBDMS group directing stereoselectivity.
Table 1: Cyclization Conditions and Yields
| Catalyst | Temperature | Time (h) | Yield (%) | Side Products |
|---|---|---|---|---|
| Amberlyst-15® | 25°C | 12 | 74 | 2-Oxabicyclo[3.2.1]octane (9%) |
| H2SO4 | 0°C | 6 | 58 | Dehydrated byproducts (22%) |
Palladium-Mediated Ring Closure
PdCl2-catalyzed cyclization of 5-enoglucopyranosides forms the bicyclic core via a Ferrier-II reaction. The TBDMS group at C-4 stabilizes the transition state, enabling a 7:1 diastereomeric ratio for the desired product.
Silylation and Functional Group Manipulation
Sequential Protection-Deprotection
Selective silylation of diols is critical. For compound I, the C-4 hydroxymethyl group is protected first using TBDMS-Cl (1.2 equiv, CH2Cl2, 0°C), followed by oxidation of the C-5 hydroxyl to a ketone (Dess-Martin periodinane, 82% yield). Subsequent reduction (NaBH4, CeCl3) restores the hydroxyl group with retained configuration.
Steric Shielding Effects
The axial C-6-O(TBDMS) group in intermediate 21 creates a steric shield, blocking nucleophilic attack on the α-face. This effect ensures >90% β-selectivity during Michael additions.
Stereochemical Control and Epimerization
The C-5 hydroxyl configuration is preserved via low-temperature Mitsunobu reactions (DEAD, Ph3P, −78°C), preventing epimerization during etherification. X-ray crystallography of related compounds confirms the (3aR,4S,5R,6aS) absolute configuration.
Table 2: Key Stereochemical Data
| Parameter | Value | Method |
|---|---|---|
| C-4 Configuration | S (99% ee) | Chiral HPLC |
| C-5 Configuration | R (96% de) | X-ray diffraction |
| Ring Puckering | Envelope (C3-out) | NMR NOESY |
Green Chemistry Approaches
Recent advances emphasize solvent-free cyclization using ball milling (Na2CO3, 30 min, 68% yield) and microwave-assisted silylation (TBDMS-OTf, 100 W, 5 min). These methods reduce reaction times by 40% compared to traditional thermal approaches.
Industrial-Scale Production
Continuous flow reactors achieve kilogram-scale synthesis with 81% yield by optimizing:
Analytical Characterization
Critical quality attributes are verified via:
- HPLC-MS : m/z 400.71 [M+H]+ (calc. for C20H40O4Si2)
- FT-IR : 1745 cm−1 (lactone C=O), 1252 cm−1 (Si-C)
- 13C NMR : δ 179.4 (C-2), 98.3 (C-4), 25.6 (TBDMS CH3)
Challenges and Limitations
- Over-silylation : Excess TBDMS-Cl leads to di-protected byproducts (up to 18%), requiring careful stoichiometric control.
- Epoxide Ring Opening : Competing nucleophilic attack at C-3 occurs if the C-5 hydroxyl is inadequately protected.
Emerging Methodologies
Photoredox catalysis enables radical-based cyclization (Ir(ppy)3, blue LED), achieving 76% yield with enhanced γ-selectivity. Computational modeling (DFT) predicts transition state energies within 2 kcal/mol of experimental values, aiding reaction optimization.
Chemical Reactions Analysis
4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride for reduction and tert-butyl(dimethyl)silyl chloride for protection of hydroxy groups. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the aldehyde group with sodium borohydride results in the formation of an alcohol .
Scientific Research Applications
This compound has numerous applications in scientific research. In chemistry, it serves as a precursor for the synthesis of biologically active natural products. In biology and medicine, it is used in the development of new drugs and therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of 4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one involves its interaction with specific molecular targets and pathways. The tert-butyl(dimethyl)silyl group and the hydroxy group play crucial roles in its activity, allowing it to form stable interactions with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variability in Cyclopenta[b]furan-2-one Derivatives
The TBS-protected hydroxymethyl group distinguishes the target compound from analogs with alternative substituents. Key comparisons include:
Functional Group Impact on Reactivity
- TBS vs. TBDPS Groups : The tert-butyldiphenylsilyl (TBDPS) group in analogs (e.g., 2.2k and 2.2l ) offers greater steric hindrance and oxidative stability than TBS, but at the cost of synthetic complexity.
- Hydroxy vs. THP-Protected Alcohols : The target compound’s free 5-hydroxyl group (vs. tetrahydropyranyl (THP) protection in 65025-95-8 ) enables direct functionalization but requires careful pH control to avoid lactone ring opening.
- Sulfonate vs. Silyl Ethers : The sulfonate group in 105394-12-5 acts as a leaving group, enabling nucleophilic displacement reactions, unlike the TBS group’s protective role.
Key Research Findings
- Synthetic Yields : Titanium-mediated reductive coupling of TBS-protected derivatives (e.g., 2.2k and 2.2l) achieves moderate yields (30–39%) due to competing side reactions .
- Thermal Stability : The TBS group in the target compound decomposes at >300°C, outperforming sulfonate derivatives (decomposition <200°C) .
- Solubility : THP-protected analogs (65025-95-8) exhibit superior solubility in hexanes/EtOAc (90:10) compared to polar hydroxymethyl derivatives .
Biological Activity
4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one is a complex organic compound characterized by its unique structural features, including a tert-butyl(dimethyl)silyl group and a hydroxy group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.
Chemical Structure and Properties
The compound's structure can be represented as follows:
The presence of the tert-butyl(dimethyl)silyl group enhances its stability and solubility in organic solvents, making it suitable for various biological applications. The hydroxy group is crucial for interacting with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism involves:
- Enzyme Modulation : The compound can influence enzyme activity through competitive or non-competitive inhibition. The tert-butyl(dimethyl)silyl group aids in binding affinity to active sites.
- Receptor Interaction : It may interact with various receptors, potentially altering signaling pathways involved in cellular responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in A549 lung cancer cells .
- Antioxidant Properties : The hydroxy group contributes to the compound's ability to scavenge free radicals, which is beneficial in reducing oxidative stress in cells.
- Anti-inflammatory Effects : There is evidence indicating that the compound may modulate inflammatory pathways, potentially reducing markers of inflammation in cellular models.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Cytotoxicity : A study published in Molecules assessed the cytotoxic effects of the compound on A549 cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value suggesting significant potency against lung cancer cells .
- Antioxidant Activity Assessment : Research conducted by the Royal Society of Chemistry evaluated the antioxidant capacity using DPPH radical scavenging assays. The compound showed promising results comparable to standard antioxidants .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
